molecular formula C18H20O2 B14714030 2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one CAS No. 21217-83-4

2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one

Cat. No.: B14714030
CAS No.: 21217-83-4
M. Wt: 268.3 g/mol
InChI Key: DBBSWURSQHDBEQ-UHFFFAOYSA-N
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Description

2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one typically involves the reaction of 1,2-diphenylethan-1-one with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification methods such as chromatography and distillation ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2-diphenylbutan-1-one
  • 3-Hydroxy-3-phenylbutan-2-one
  • 4-(2-Chloroethanesulfonyl)butan-2-one

Uniqueness

2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of aromatic and aliphatic components allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

21217-83-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-butan-2-yloxy-1,2-diphenylethanone

InChI

InChI=1S/C18H20O2/c1-3-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-14,18H,3H2,1-2H3

InChI Key

DBBSWURSQHDBEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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